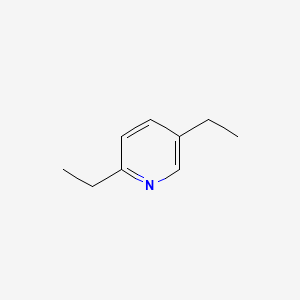
2,5-Diethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diethylpyridine is an organic compound with the molecular formula C9H13N. It is a derivative of pyridine, where two ethyl groups are substituted at the 2nd and 5th positions of the pyridine ring. This compound is known for its distinctive chemical properties and is used in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethylpyridine typically involves the alkylation of pyridine. One common method is the reaction of pyridine with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under reflux conditions to ensure complete substitution at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions: 2,5-Diethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to dihydropyridine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in electrophilic substitution reactions, where the ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
科学研究应用
2,5-Diethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are often employed in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in coordination chemistry, forming complexes with metals that are studied for their biological activities.
Medicine: Some derivatives of this compound exhibit pharmacological properties and are investigated for their potential therapeutic uses.
Industry: It is used as an intermediate in the production of dyes, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2,5-Diethylpyridine largely depends on its interaction with other molecules. As a ligand, it can coordinate with metal ions, affecting their reactivity and stability. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary based on the specific application and the derivatives used .
相似化合物的比较
- 2,3-Diethylpyridine
- 2,4-Diethylpyridine
- 2,6-Diethylpyridine
- 3,4-Diethylpyridine
- 3,5-Diethylpyridine
Comparison: 2,5-Diethylpyridine is unique due to the specific positioning of the ethyl groups, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity patterns. The presence of ethyl groups at the 2nd and 5th positions can also affect its ability to form complexes with metals and its behavior in substitution reactions .
属性
CAS 编号 |
54119-29-8 |
|---|---|
分子式 |
C9H13N |
分子量 |
135.21 g/mol |
IUPAC 名称 |
2,5-diethylpyridine |
InChI |
InChI=1S/C9H13N/c1-3-8-5-6-9(4-2)10-7-8/h5-7H,3-4H2,1-2H3 |
InChI 键 |
IXFAHCCRDSSCPX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CN=C(C=C1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


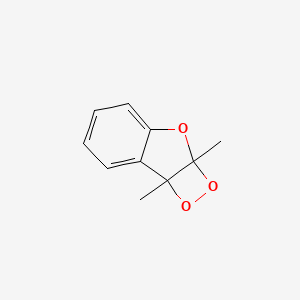
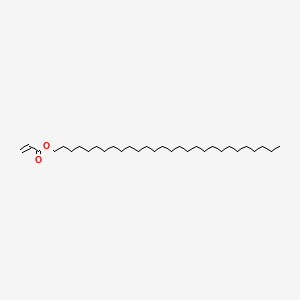
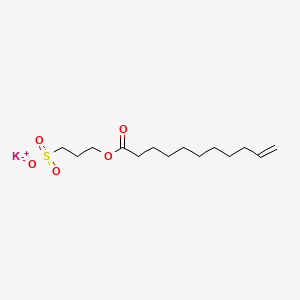
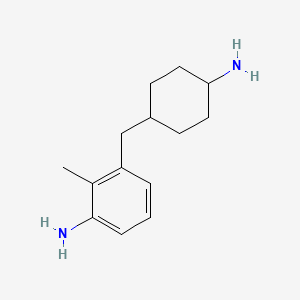
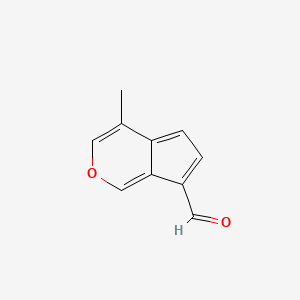
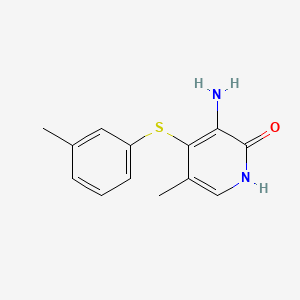
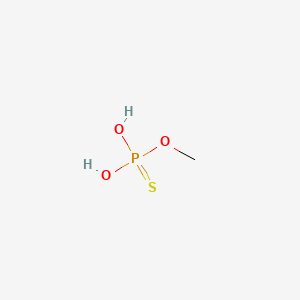
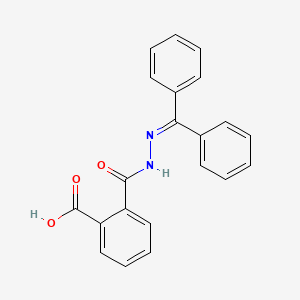
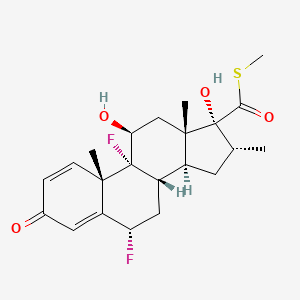
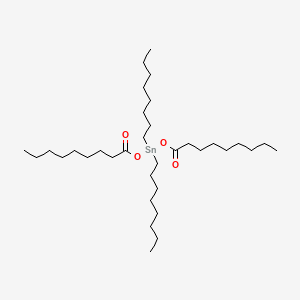
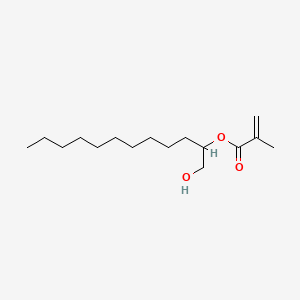


![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)
